1-Bromo-2-chloro-5-methyl-4-nitrobenzene chemical properties
1-Bromo-2-chloro-5-methyl-4-nitrobenzene chemical properties
An In-Depth Technical Guide to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a polysubstituted aromatic compound belonging to the family of chlorinated and brominated nitrotoluenes. Its multifaceted structure, featuring an electron-withdrawing nitro group and two distinct halogen substituents, makes it a valuable intermediate in synthetic organic chemistry. Such compounds are foundational building blocks for the synthesis of diverse heterocyclic systems, dyes, and agrochemicals, and are frequently explored in drug development for the generation of novel pharmacophores.[1] The strategic placement of the bromo, chloro, and nitro functionalities on the toluene scaffold allows for a range of selective chemical transformations, offering researchers a versatile tool for molecular design. This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic route, reactivity profile, and essential safety protocols for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.
Core Physicochemical and Structural Properties
Precise experimental data for this specific isomer is limited in publicly available literature. Therefore, some properties are predicted based on computational models and data from structurally related compounds.
Data Summary Table
| Property | Value | Source |
| IUPAC Name | 1-Bromo-2-chloro-5-methyl-4-nitrobenzene | PubChem[2] |
| Synonyms | 4-Bromo-5-chloro-2-nitrotoluene | PubChem[2] |
| CAS Number | 1268816-55-2; 1126367-34-7 | ChemicalBook; PubChem[2][3] |
| Molecular Formula | C₇H₅BrClNO₂ | PubChem[2] |
| Molecular Weight | 250.48 g/mol | PubChem[2] |
| Appearance | Off-white to light yellow solid | ChemicalBook[3] |
| Boiling Point | 296.1 ± 35.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.719 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3][4] |
| Storage | Store in a dry, cool, well-ventilated place. Recommended at 2-8°C. | ChemicalBook[3][4] |
| SMILES | CC1=CC(=C(C=C1[O-])Br)Cl | PubChem[2] |
Synthesis and Purification
A definitive, peer-reviewed synthesis protocol for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is not readily found in the searched chemical literature. However, a logical and efficient synthetic pathway can be devised based on the foundational principles of electrophilic aromatic substitution (EAS) and the directing effects of the substituents.
Retrosynthetic Analysis and Strategy
The primary challenge in synthesizing polysubstituted benzenes is controlling the regioselectivity of substituent addition. The strongly deactivating nature of the nitro group makes it strategically advantageous to introduce it in the final step.[5] A plausible precursor is 3-Bromo-4-chlorotoluene . In this precursor, the methyl group is a moderately activating, ortho, para-director, while the bromo and chloro groups are deactivating but also ortho, para-directors. The nitration of this precursor is expected to yield the desired product, as the position ortho to the methyl group and meta to the halogens is sterically accessible and electronically favored.
Proposed Experimental Protocol: Nitration of 3-Bromo-4-chlorotoluene
This protocol is a self-validating system; successful synthesis relies on the precise control of temperature to prevent over-nitration and the careful execution of the workup to isolate the product.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 3.0 equivalents). Cool the flask to 0-5°C in an ice-salt bath.
-
Formation of Nitrating Mixture: While maintaining the temperature below 10°C, slowly add fuming nitric acid (HNO₃, >90%, 1.1 equivalents) dropwise to the sulfuric acid with vigorous stirring. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.
-
Substrate Addition: Dissolve 3-Bromo-4-chlorotoluene (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add this solution dropwise to the cold nitrating mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The causality here is critical: slow addition prevents a runaway reaction and minimizes the formation of undesired isomers.
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Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Isolation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude solid product.
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Workup: Isolate the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield 1-Bromo-2-chloro-5-methyl-4-nitrobenzene as a crystalline solid.
Predicted Spectroscopic Profile
As experimental spectra are not widely available, the following profile is based on established spectroscopic principles.
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¹H NMR (in CDCl₃, predicted):
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δ ~7.8-8.2 ppm (s, 1H): Aromatic proton ortho to the electron-withdrawing nitro group (at C3).
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δ ~7.2-7.5 ppm (s, 1H): Aromatic proton ortho to the methyl group (at C6).
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δ ~2.4-2.6 ppm (s, 3H): Methyl group protons.
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-
¹³C NMR (in CDCl₃, predicted):
-
Six distinct signals in the aromatic region (δ ~120-150 ppm).
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One signal in the aliphatic region for the methyl carbon (δ ~15-25 ppm).
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-
Infrared (IR) Spectroscopy (predicted, cm⁻¹):
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~1520-1550 (strong, sharp): Asymmetric NO₂ stretch.
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~1340-1360 (strong, sharp): Symmetric NO₂ stretch.
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~3000-3100 (medium): Aromatic C-H stretch.
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~1000-1100 (medium): C-Cl stretch.
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~550-650 (medium): C-Br stretch.
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-
Mass Spectrometry (EI):
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The molecular ion (M⁺) peak will appear at m/z ~250.
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A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a complex cluster of peaks for the molecular ion: M⁺ (m/z ~250), M+2 (m/z ~252, high intensity), and M+4 (m/z ~254).
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Chemical Reactivity and Synthetic Applications
The reactivity of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene is dominated by the strong electron-withdrawing effect of the nitro group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
This is the most significant reaction pathway for this molecule. The nitro group strongly activates the ortho and para positions for attack by nucleophiles. In this case, both the bromo (at C1) and chloro (at C2) substituents are ortho to the nitro group, making them potential leaving groups.
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Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (Nu⁻) attacks the carbon bearing a halogen, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group. Subsequently, the halide is eliminated to restore aromaticity.[6]
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Selectivity: The choice of which halogen is displaced can depend on reaction conditions and the nature of the nucleophile. Generally, bromine is a better leaving group than chlorine; however, electronic factors can also influence the site of attack.
Caption: Potential SNAr pathways for 1-Bromo-2-chloro-5-methyl-4-nitrobenzene.
Reduction of the Nitro Group
A fundamental transformation in nitroaromatic chemistry is the reduction of the nitro group to an amine. This reaction dramatically alters the electronic properties of the molecule, converting the strongly deactivating -NO₂ group into a strongly activating -NH₂ group.
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Reaction: 1-Bromo-2-chloro-5-methyl-4-nitrobenzene can be readily reduced to form 5-Bromo-4-chloro-2-methylaniline .
-
Reagents: Common and effective reducing agents include:
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Tin (Sn) or Iron (Fe) metal in the presence of concentrated hydrochloric acid (HCl).
-
Catalytic hydrogenation (H₂ gas) over a palladium-on-carbon catalyst (Pd/C).
-
-
Synthetic Utility: The resulting aniline is a versatile intermediate. Its amino group can be diazotized with nitrous acid (HNO₂) to form a diazonium salt, which is a gateway to a vast array of other functional groups (e.g., -OH, -CN, -H, and other halogens via Sandmeyer reactions).[7]
Safety, Handling, and Toxicology
As a halogenated nitroaromatic compound, 1-Bromo-2-chloro-5-methyl-4-nitrobenzene must be handled with appropriate caution. The following information is based on data for structurally similar chemicals.[2][8][9]
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[2] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Personal Protective Equipment:
-
General Hygiene: Avoid formation of dust and aerosols.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[8]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Conclusion
1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a synthetically valuable, though not extensively characterized, chemical intermediate. Its key features—an electron-deficient aromatic ring and two distinct halogen leaving groups activated by a nitro substituent—make it a prime candidate for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily converted into an amine, opening up a rich field of subsequent derivatization through diazonium chemistry. While its synthesis requires careful control of regioselectivity, its potential as a building block in the development of complex organic molecules for the pharmaceutical and materials science sectors is significant. Strict adherence to safety protocols is mandatory when handling this compound.
References
- 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1, Tokyo Chemical Industry (India) Pvt. Ltd.
- 1-Bromo-4-chloro-2-nitrobenzene 97 41513-04-6, Sigma-Aldrich.
- 1-BROMO-2-CHLORO-5-METHYL-4-NITRO-BENZENE | 1268816-55-2, ChemicalBook.
- 1-Bromo-5-chloro-2-iodo-4-nitrobenzene, Apollo Scientific.
- 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294, PubChem.
- 1-Bromo-4-chloro-2-nitrobenzene | 41513-04-6, TCI Chemicals.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene, MDPI.
- 1-BroMo-4-chloro-2-Methyl-5-nitrobenzene | 10289-13-1, ChemicalBook.
- Synthesis of Polysubstituted Benzenes, Chemistry LibreTexts.
- 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE Safety D
- 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667, PubChem.
- Diazonium compound, Wikipedia.
- SAFETY D
- Substitution Reactions of Benzene and Other Arom
- 1-Bromo-4-nitrobenzene, Novachem.
- 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide, Chemistry Stack Exchange.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMO-2-CHLORO-5-METHYL-4-NITRO-BENZENE | 1268816-55-2 [chemicalbook.com]
- 4. 1-BroMo-4-chloro-2-Methyl-5-nitrobenzene | 10289-13-1 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dl.novachem.com.au [dl.novachem.com.au]
